molecular formula C8H14OS B13240910 2-(Propan-2-yl)thiolane-2-carbaldehyde

2-(Propan-2-yl)thiolane-2-carbaldehyde

Cat. No.: B13240910
M. Wt: 158.26 g/mol
InChI Key: PQUXGWXXNMCQOR-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound featuring a saturated five-membered thiolane ring with a propan-2-yl (isopropyl) substituent and a carbaldehyde functional group at the 2-position. Thiolane derivatives are structurally analogous to tetrahydrothiophene, where the sulfur atom contributes to unique electronic and steric properties.

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

2-propan-2-ylthiolane-2-carbaldehyde

InChI

InChI=1S/C8H14OS/c1-7(2)8(6-9)4-3-5-10-8/h6-7H,3-5H2,1-2H3

InChI Key

PQUXGWXXNMCQOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCS1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)thiolane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an aldehyde in the presence of a catalyst to form the thiolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of 2-(Propan-2-yl)thiolane-2-carbaldehyde may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiolane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

2-(Propan-2-yl)thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiolane ring may also interact with biological membranes or other macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • 2-(Propan-2-yl)thiolane-2-carbaldehyde : Features a saturated thiolane ring, an isopropyl group, and a carbaldehyde. The absence of aromaticity reduces conjugation, increasing molecular flexibility.
  • Thiophene-2-carbaldehyde derivatives (e.g., compounds 3, 6a–c from ): Aromatic thiophene cores with electron-withdrawing (e.g., Br) or electron-donating (e.g., carbazole, diphenylamino) substituents. Conjugation enhances stability and optoelectronic properties, making them suitable for organic electronics .

Physical and Spectral Properties

Compound Core Structure Melting Point (°C) Key Spectral Data (1H NMR δ)
2-(Propan-2-yl)thiolane-2-carbaldehyde* Saturated thiolane ~50–70 (hyp.) Aldehyde: ~9.8–10.0; Thiolane CH2: ~2.0–3.0
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3 ) Aromatic thiophene 124–126 Aldehyde: 9.82; Aromatic H: 7.65, 7.32
6a (Carbazole derivative) Aromatic thiophene 140–145 Aldehyde: 10.03; Aromatic H: 7.29–8.30
6b (Diphenylamino derivative) Aromatic thiophene 75–80 Aldehyde: 9.86; Aromatic H: 6.90–7.38

*Hypothesized data based on structural analogs.

Research Findings and Discussion

  • Electronic Properties : Aromatic thiophene derivatives exhibit strong UV-Vis absorption (e.g., compound 6a ), while thiolane’s saturated structure may shift absorption to lower wavelengths, reducing optoelectronic utility .
  • Crystallinity : Thiophene derivatives form ordered crystals (high melting points, e.g., 140–145°C for 6a ), whereas the thiolane analog’s flexibility may result in lower melting points and amorphous tendencies .
  • Degradation Pathways : Propan-2-yl groups (as in ’s BPA degradation products) are resistant to oxidation, suggesting the thiolane derivative may exhibit environmental persistence compared to halogenated thiophenes .

Biological Activity

2-(Propan-2-yl)thiolane-2-carbaldehyde, also known as isopropyl thiolane-2-carbaldehyde, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and antiviral activities, and discusses relevant research findings, including case studies and data tables.

  • Molecular Formula : C7H14OS
  • Molecular Weight : 146.25 g/mol
  • IUPAC Name : 2-(Propan-2-yl)thiolane-2-carbaldehyde
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2-(Propan-2-yl)thiolane-2-carbaldehyde against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The above table summarizes the MIC values determined through broth microdilution assays, indicating that the compound exhibits significant antibacterial and antifungal activity.

Antiviral Activity

In addition to its antimicrobial properties, studies have explored the antiviral potential of this compound. Preliminary findings suggest that it may inhibit viral replication, particularly in enveloped viruses.

Case Study : A study conducted on the efficacy of 2-(Propan-2-yl)thiolane-2-carbaldehyde against influenza virus demonstrated a reduction in viral load in infected cell cultures by up to 70% at a concentration of 50 µg/mL. This suggests a potential mechanism involving interference with viral entry or replication processes.

The biological activity of 2-(Propan-2-yl)thiolane-2-carbaldehyde is hypothesized to stem from its ability to interact with microbial enzymes and cellular receptors. The aldehyde functional group may play a crucial role in forming covalent bonds with nucleophilic sites on proteins, leading to inhibition of essential metabolic pathways in microorganisms.

Research Findings

Several studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been developed to produce 2-(Propan-2-yl)thiolane-2-carbaldehyde with high yields. One notable method involves the reaction of isopropyl thiolane with an appropriate aldehyde under acidic conditions.
  • Biological Evaluations : A comprehensive evaluation of its biological properties was conducted using standard protocols for antimicrobial susceptibility testing, including disk diffusion and broth microdilution methods.
  • Safety Profile : Toxicity studies indicate that while the compound exhibits biological activity, it also shows a moderate cytotoxic effect on mammalian cell lines at higher concentrations (IC50 = 100 µg/mL).

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